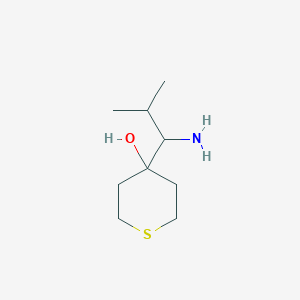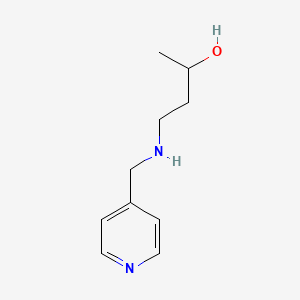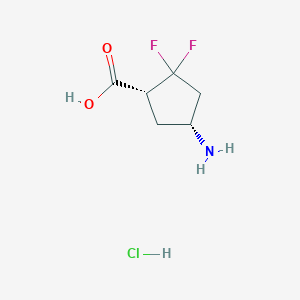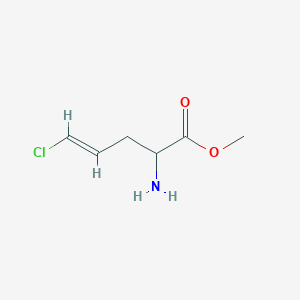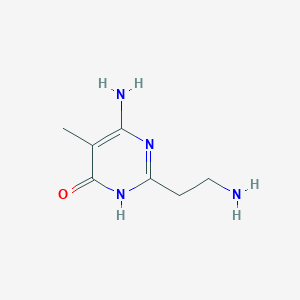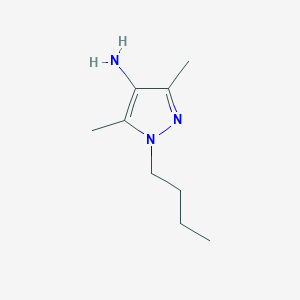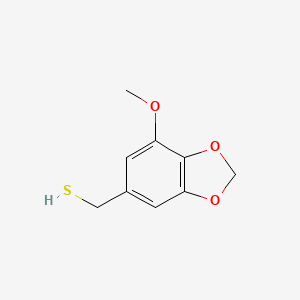
(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol is an organic compound that features a methoxy group, a benzodioxole ring, and a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with methylene chloride in the presence of a base.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Methanethiol Group: This step involves the reaction of the intermediate compound with methanethiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol involves its interaction with specific molecular targets. The methoxy and thiol groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-methoxy-2H-1,3-benzodioxol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(7-methoxy-2H-1,3-benzodioxol-5-yl)methylamine: Contains an amine group instead of a thiol group.
(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl chloride: Features a chloride group instead of a thiol group.
Uniqueness
The presence of the thiol group in (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol makes it unique compared to its analogs. Thiol groups are known for their reactivity and ability to form disulfide bonds, which can be crucial in various chemical and biological processes.
Propriétés
Formule moléculaire |
C9H10O3S |
|---|---|
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
(7-methoxy-1,3-benzodioxol-5-yl)methanethiol |
InChI |
InChI=1S/C9H10O3S/c1-10-7-2-6(4-13)3-8-9(7)12-5-11-8/h2-3,13H,4-5H2,1H3 |
Clé InChI |
QSEKTJDNDHREAH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1OCO2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


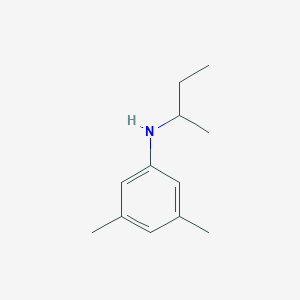
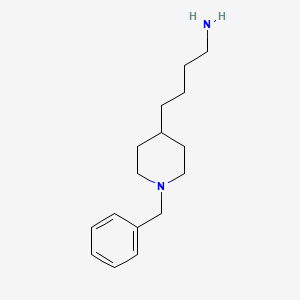


![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B15276403.png)
